LpxC-IN-5 -

LpxC-IN-5

Catalog Number: EVT-15208341
CAS Number:
Molecular Formula: C21H24N4O5
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LpxC-IN-5 is a chemical compound that acts as an inhibitor of the enzyme LpxC, which is crucial in the biosynthesis of lipid A, a component of the outer membrane of Gram-negative bacteria. This enzyme represents a promising target for developing new antibiotics, particularly against multidrug-resistant strains of bacteria such as Escherichia coli and Pseudomonas aeruginosa. The compound has been identified through medicinal chemistry efforts aimed at enhancing the efficacy and specificity of LpxC inhibitors.

Source

LpxC-IN-5 was synthesized as part of research initiatives exploring novel inhibitors targeting LpxC. The synthesis often involves modifications to existing chemical scaffolds to optimize biological activity and selectivity against various bacterial strains .

Classification

LpxC-IN-5 falls under the classification of antibacterial agents specifically targeting enzymes involved in bacterial cell wall biosynthesis. It is categorized as a small molecule inhibitor due to its low molecular weight and ability to inhibit enzymatic activity through competitive binding.

Synthesis Analysis

Methods

The synthesis of LpxC-IN-5 typically employs a multi-step organic synthesis approach. Key methods include:

  • Scaffold Hopping: This involves modifying existing chemical structures to create new compounds with improved activity. Inhibitors are designed by altering the threonine moiety to enhance binding affinity .
  • Sonogashira Coupling: A coupling reaction that forms carbon-carbon bonds, which is often used in synthesizing complex organic molecules .
  • Hydroxamic Acid Formation: The final steps frequently involve converting methyl esters into hydroxamic acids, which are known to effectively inhibit metalloproteins like LpxC .

Technical Details

The synthesis process may include:

  1. Hydrolysis using lithium hydroxide.
  2. Coupling reactions with hydroxylamine derivatives.
  3. Acidic hydrolysis to yield the final product .
Molecular Structure Analysis

Structure

LpxC-IN-5's molecular structure is characterized by its specific binding sites that interact with the active site of LpxC. The compound typically contains a hydroxamic acid moiety, which is crucial for its inhibitory action.

Data

Crystallographic studies have provided insights into the binding interactions between LpxC and its inhibitors. For instance, the crystal structure of Escherichia coli LpxC in complex with related inhibitors reveals important structural features that facilitate binding, such as conformational flexibility in the active site .

Chemical Reactions Analysis

Reactions

LpxC-IN-5 primarily functions through competitive inhibition, where it binds to the active site of LpxC and prevents substrate access. This inhibition disrupts lipid A biosynthesis, leading to compromised bacterial membrane integrity.

Technical Details

The mechanism involves:

  • Formation of a stable complex between LpxC and the inhibitor.
  • Disruption of enzymatic activity essential for bacterial survival, particularly in Gram-negative organisms .
Mechanism of Action

Process

The mechanism by which LpxC-IN-5 exerts its antibacterial effects involves:

  1. Binding: The compound binds to the zinc-dependent active site of LpxC.
  2. Inhibition: This binding prevents the enzyme from catalyzing its reaction in lipid A biosynthesis, leading to a reduction in lipopolysaccharide production.
  3. Cellular Impact: Inhibition results in altered cell morphology and increased susceptibility to other antibiotics due to compromised membrane integrity .

Data

Studies indicate that treatment with LpxC inhibitors leads to significant changes in the melting temperature of purified LpxC, suggesting stabilization upon inhibitor binding .

Physical and Chemical Properties Analysis

Physical Properties

LpxC-IN-5 is typically a solid at room temperature and may exhibit varying solubility depending on its formulation. Its melting point can provide insights into its stability and purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under physiological conditions is crucial for its efficacy as an antibiotic.

Relevant data from studies show that variations in chemical structure can significantly affect these properties and thus influence biological activity .

Applications

Scientific Uses

LpxC-IN-5 is primarily used in microbiological research focused on antibiotic development. Its applications include:

  • Antibiotic Development: As a lead compound for synthesizing new antibiotics targeting Gram-negative bacteria.
  • Mechanistic Studies: Understanding the biochemical pathways involved in lipid A biosynthesis and how inhibitors can disrupt these pathways.
  • Drug Discovery: Serving as a template for designing more potent and selective inhibitors against various bacterial strains .

Through ongoing research and development, compounds like LpxC-IN-5 hold significant potential for addressing antibiotic resistance challenges in clinical settings.

Introduction to LpxC as a Therapeutic Target in Gram-Negative Pathogens

Role of LpxC in Lipid A Biosynthesis and Outer Membrane Integrity

LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a zinc-dependent metalloenzyme that catalyzes the first committed step in the lipid A biosynthetic pathway – the deacetylation of UDP-3-O-(hydroxymyristoyl)-N-acetylglucosamine [2] [5]. This reaction is thermodynamically irreversible and serves as the critical rate-limiting step that drives the entire lipid A assembly process forward [5] [7]. Lipid A constitutes the hydrophobic anchor of lipopolysaccharide (LPS), which forms the essential structural component of the outer leaflet of the outer membrane in nearly all Gram-negative bacteria [2] [9]. The outer membrane functions as a formidable permeability barrier, protecting bacteria from host immune defenses (e.g., complement-mediated lysis, cationic antimicrobial peptides) and conferring intrinsic resistance to many conventional antibiotics [5] [8]. Genetic knockout studies confirm that lpxC is an essential gene in most clinically significant Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterobacter spp. [2] [8]. Inhibition of LpxC disrupts lipid A synthesis, leading to:

  • Accumulation of toxic intermediates (UDP-3-O-(hydroxymyristoyl)-GlcNAc)
  • Failure to assemble LPS
  • Compromised outer membrane integrity
  • Eventual bacterial cell death due to loss of membrane barrier function and vulnerability to osmotic stress [2] [5] [8].

Rationale for Targeting LpxC in Multidrug-Resistant Gram-Negative Infections

The escalating crisis of multidrug-resistant (MDR) Gram-negative infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE), MDR Pseudomonas aeruginosa, and carbapenem-resistant Acinetobacter baumannii, underscores the urgent need for novel antibiotics with unexploited mechanisms of action [4] [6] [8]. LpxC presents an exceptionally compelling target for several reasons:

  • High Conservation: LpxC is highly conserved across diverse Gram-negative pathogens, enabling broad-spectrum activity from a single agent [2] [4] [6].
  • Absence in Mammals: LpxC exhibits no sequence or structural homology to any known human enzymes, minimizing the potential for off-target toxicity [4] [5] [6].
  • Bypassing Existing Resistance: As a novel target not utilized by any clinically approved antibiotic, targeting LpxC circumvents preexisting resistance mechanisms (e.g., β-lactamases, efflux pumps targeting other drug classes) commonly responsible for MDR phenotypes [8].
  • Downregulating Virulence: By inhibiting LPS synthesis, LpxC inhibitors not only kill bacteria but also reduce endotoxin production, potentially mitigating the severe inflammatory response (e.g., septic shock) triggered by lipid A [10]. WHO's inclusion of multiple MDR Gram-negatives on its priority pathogen list further validates the critical need for agents like LpxC inhibitors [4] [6].

Historical Development of LpxC Inhibitors: From Hydroxamates to Non-Hydroxamate Scaffolds

The pursuit of LpxC inhibitors spans over three decades, marked by evolving strategies and scaffold optimization:

  • Early Hydroxamates (1980s-1990s): The first generation emerged from screening efforts at Merck, identifying the aryloxazoline hydroxamate L-573,655 with modest activity (MIC ~200-400 µg/mL for E. coli) [2] [6]. Optimization led to L-161,240 (IC₅₀ = 30 nM, MIC = 1-3 µg/mL for E. coli), establishing the core pharmacophore: a zinc-binding hydroxamic acid (ZBG) linked to a hydrophobic moiety [2] [3]. Crucially, these early compounds lacked activity against P. aeruginosa due to poor inhibition of its LpxC enzyme variant [2] [8].
  • Broad-Spectrum Hydroxamates (2000s): Targeting P. aeruginosa LpxC led to breakthroughs like CHIR-090 (Fig 1B) [2] [4] [6]. Its structure features an L-threonyl hydroxamate ZBG, a flexible linker, and a diphenyl acetylene hydrophobic tail designed to occupy a long hydrophobic tunnel in the enzyme. CHIR-090 demonstrated potent activity against both E. coli and P. aeruginosa [2] [6]. BB-78485 (British Biotech) was another potent hydroxamate inhibitor identified using hypersensitive strains [2].
  • Clinical Candidate and Toxicity Hurdle: ACHN-975, developed by Achaogen, became the first LpxC inhibitor to enter clinical trials (Phase I) [4] [6]. While it exhibited potent in vitro and in vivo activity, especially against MDR P. aeruginosa, development was discontinued due to cardiovascular toxicity concerns (likely related to off-target effects on human zinc metalloenzymes) [4] [6] [8].
  • Pyridone Methylsulfone Hydroxamates and Scaffold Hopping: Efforts to improve potency, spectrum, and safety led to novel scaffolds like the pyridone methylsulfone hydroxamates (e.g., LpxC-2, LpxC-3, LpxC-4) [8] [10]. These demonstrated enhanced activity against Enterobacteriaceae and retained potency against P. aeruginosa. Concurrently, scaffold hopping strategies explored alternatives to the L-threonine linker. This yielded novel chemotypes like the oxazolidinone-based inhibitors (e.g., compound 23j), which maintained nanomolar enzyme inhibition and potent antibacterial activity, particularly against E. coli and K. pneumoniae, by optimizing interactions within the hydrophobic tunnel [3].
  • Non-Hydroxamate ZBGs: To address potential toxicity linked to hydroxamates, research explored alternative zinc-binding groups (ZBGs). These include sulfonamides, thiols, carboxylic acids, and phosphonates, although achieving potency comparable to hydroxamates remains challenging [5]. TP0586532 represents a recent non-hydroxamate candidate with reported activity [4] [6].

Table 1: Evolution of Key LpxC Inhibitor Scaffolds

Generation/ScaffoldRepresentative CompoundsKey FeaturesSpectrum (Notable Gaps)Development Status
Aryloxazoline HydroxamateL-573,655, L-161,240First identified inhibitors; Modest potencyE. coli, Salmonellae (No P. aeruginosa)Preclinical (Pub)
Diphenyl Acetylene (e.g., CHIR-090 type)CHIR-090, LPC-009L-Threonyl hydroxamate; Optimized hydrophobic tailE. coli, P. aeruginosa (Limited A. baumannii)Tool compound / Preclinical
Pyridone MethylsulfoneLpxC-2, LpxC-3, LpxC-4Enhanced potency vs. Enterobacteriaceae; Retains anti-PABroad (incl. B. cepacia, S. maltophilia; Limited A. baumannii)Preclinical (Detailed profiling)
Oxazolidinone-Based23jScaffold hop from threonine; Cyclic linkerE. coli, K. pneumoniae (No PA/AB)Preclinical (Research compound)
Difluoromethyl-ThreonineLPC-058, LPC-069, LPC-233P2 modification; Improved PA/AB activity (some compds)Some show E. coli, PA, ABPreclinical (Toxicity challenges)
Non-HydroxamateTP0586532, various sulfonamidesAlternative ZBGs (sulfonamide, thiol, carboxylic acid)Varies (Often reduced potency)Early Preclinical
Clinical Candidate (Hydroxamate)ACHN-975Potent broad-spectrum (incl. MDR PA)E. coli, P. aeruginosaPhase I (Discontinued - Toxicity)

Chemical Structure and Properties of LpxC-IN-5

Properties

Product Name

LpxC-IN-5

IUPAC Name

2-amino-2-[[4-[2-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]ethynyl]phenoxy]methyl]propane-1,3-diol

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C21H24N4O5/c1-15(28)20-23-8-9-25(20)11-17-10-19(30-24-17)7-4-16-2-5-18(6-3-16)29-14-21(22,12-26)13-27/h2-3,5-6,8-10,15,26-28H,11-14,22H2,1H3/t15-/m0/s1

InChI Key

DKGUWMFQYQOPSO-HNNXBMFYSA-N

Canonical SMILES

CC(C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O

Isomeric SMILES

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C#CC3=CC=C(C=C3)OCC(CO)(CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.